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Compound of Interest

Compound Name:
3-Azabicyclo[3.1.0]hexane-1-

methanol hydrochloride

Cat. No.: B1471191 Get Quote

An In-Depth Technical Guide to 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride: A

Core Scaffold for Modern Drug Discovery

Abstract: The 3-azabicyclo[3.1.0]hexane framework represents a class of conformationally

restricted scaffolds that have garnered significant attention in medicinal chemistry. As rigid

isosteres of piperidines, these bicyclic systems offer a unique three-dimensional architecture

for precise substituent placement, enabling enhanced target affinity and selectivity. This guide

provides a comprehensive technical overview of 3-Azabicyclo[3.1.0]hexane-1-methanol
hydrochloride (CAS: 1427356-35-1), a versatile building block for the synthesis of novel

therapeutics. We will delve into its chemical and physical properties, structural characteristics,

a plausible synthetic pathway, expected reactivity, and its applications in drug development,

grounded in authoritative references.

Core Chemical and Physical Properties
3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride is a chiral, bicyclic compound

featuring a fused cyclopropane and pyrrolidine ring system. The hydrochloride salt form

enhances its stability and solubility in aqueous media, making it a convenient precursor for

further chemical modifications. While extensive experimental data for this specific molecule is

not widely published, its key properties can be summarized and inferred from its structure and

related analogues.
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Property Value Reference(s)

CAS Number 1427356-35-1 [1]

Molecular Formula C₆H₁₂ClNO [1][2]

Molecular Weight 149.62 g/mol [1]

Synonyms
3-Azabicyclo[3.1.0]hexan-1-

ylmethanol hydrochloride
[1]

Appearance
Predicted to be a white to off-

white solid.

Solubility
Predicted to be soluble in

water, methanol, and DMSO.

Melting Point
Not reported in the reviewed

literature.

Storage Conditions
Store in an inert atmosphere at

2-8°C.
[2]

Structural Analysis and Spectroscopic Profile
The defining feature of this molecule is its rigid bicyclic core. This conformational restriction is a

powerful tool in drug design, as it reduces the entropic penalty upon binding to a biological

target compared to more flexible analogues. The fusion of the cyclopropane ring to the

pyrrolidine forces the five-membered ring into a defined envelope conformation.

While the experimental spectra for this specific compound are not publicly available, a

predictive analysis based on known spectral data for similar 3-azabicyclo[3.1.0]hexane

derivatives can be provided as a guide for researchers.[3][4][5]

Predicted ¹H NMR Spectrum (in D₂O or DMSO-d₆)
N-H Protons: A broad singlet, typically downfield, integrating to 2H (for the ammonium salt).

-CH₂OH Protons: A singlet or AB quartet around 3.5-3.8 ppm, integrating to 2H. The adjacent

quaternary carbon prevents splitting.
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Pyrrolidine Ring Protons (-CH₂-N-CH₂-): A series of complex multiplets between 2.8 and 3.5

ppm.

Cyclopropane Protons: Shielded protons appearing as multiplets in the upfield region,

typically between 0.5 and 1.5 ppm. The geminal and cis/trans couplings would result in

complex splitting patterns.

Predicted ¹³C NMR Spectrum (in D₂O or DMSO-d₆)
-CH₂OH Carbon: A signal expected around 60-65 ppm.

Pyrrolidine Ring Carbons: Signals for the carbons adjacent to the nitrogen would appear

around 45-55 ppm.

Quaternary Carbon (C1): The bridgehead carbon bearing the methanol group would likely be

in the 30-40 ppm range.

Cyclopropane Carbons: Highly shielded carbons expected in the 10-25 ppm range.

Synthesis and Chemical Reactivity
The synthesis of 3-azabicyclo[3.1.0]hexane scaffolds is well-documented and typically involves

intramolecular cyclization or cycloaddition strategies.[6][7] A plausible and efficient synthetic

route to the target molecule would involve the reduction of a readily available carboxylate

precursor, followed by salt formation.

Proposed Synthetic Workflow
A logical approach begins with a protected bicyclic ester. The ester is reduced to the primary

alcohol, followed by deprotection of the amine and subsequent treatment with hydrochloric acid

to yield the final product.
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Step 1: Reduction

Step 2: Deprotection & Salt Formation

Methyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate

tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

 LiAlH₄ or NaBH₄

 in THF/MeOH

3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride

 HCl in Dioxane or Ether

Click to download full resolution via product page

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)
Reduction of the Ester: To a stirred solution of methyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-

carboxylate in anhydrous tetrahydrofuran (THF) at 0°C, a solution of lithium aluminum

hydride (LiAlH₄) in THF is added dropwise. The reaction is allowed to warm to room

temperature and stirred until completion (monitored by TLC). The reaction is then carefully

quenched with water and aqueous sodium hydroxide. The resulting solids are filtered off, and

the organic solvent is removed under reduced pressure to yield tert-butyl 1-

(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.

Deprotection and Salt Formation: The crude product from the previous step is dissolved in a

minimal amount of 1,4-dioxane. A solution of hydrochloric acid in dioxane (e.g., 4M) is

added, and the mixture is stirred at room temperature. The precipitation of the hydrochloride

salt is typically observed. The solid product is collected by filtration, washed with cold diethyl
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ether, and dried under vacuum to afford 3-Azabicyclo[3.1.0]hexane-1-methanol
hydrochloride.

Chemical Reactivity
The molecule possesses two primary reactive sites: the secondary amine (as its ammonium

salt) and the primary alcohol.

N-Functionalization: The secondary amine is a nucleophile and can undergo a variety of

transformations such as N-alkylation, N-acylation, reductive amination, and arylation. These

reactions are fundamental to incorporating the scaffold into larger molecules.

O-Functionalization: The primary alcohol can be oxidized to the corresponding aldehyde or

carboxylic acid, esterified, or converted into a leaving group (e.g., a tosylate or mesylate) for

subsequent nucleophilic substitution.

Cyclopropane Ring Stability: The cyclopropane ring is strained but generally stable under

many reaction conditions. However, it can be susceptible to ring-opening reactions under

harsh acidic conditions or in the presence of certain transition metals.[8]

Applications in Drug Discovery and Medicinal
Chemistry
The 3-azabicyclo[3.1.0]hexane core is considered a "privileged structure" due to its frequent

appearance in bioactive compounds. Its rigid nature allows it to present substituents in well-

defined spatial orientations, which can lead to high-affinity interactions with biological targets.

CNS Disorders: Derivatives of this scaffold have been extensively investigated as

modulators of metabotropic glutamate receptors and dopamine D3 receptors, showing

potential for the treatment of various neuropsychiatric disorders.[9][10]

Orexin Receptor Antagonists: The scaffold has been incorporated into potent orexin receptor

antagonists, which are being explored for the treatment of insomnia and other sleep

disorders.[11][12]

Antiviral and Other Indications: The constrained bicyclic system is a key component in the

design of inhibitors for enzymes such as hepatitis C virus (HCV) protease.[13]
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Safety, Handling, and Storage
As a chemical intermediate, 3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride should

be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements: Based on data for related compounds, it is likely harmful if swallowed,

causes skin irritation, and causes serious eye irritation.

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection. Work in a well-ventilated area or fume hood.

Storage: The compound should be stored in a tightly sealed container under an inert

atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C to ensure its long-term

stability.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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